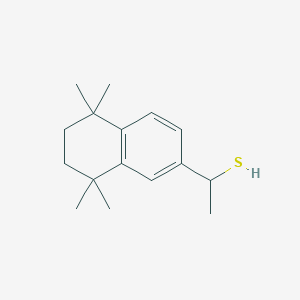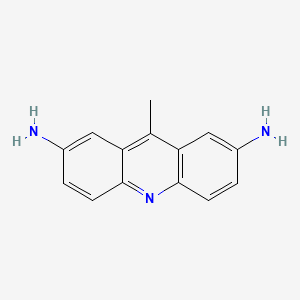
Acridine, 2,7-diamino-9-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acridine, 2,7-diamino-9-methyl- is a derivative of acridine, a nitrogen-containing heterocyclic compound. Acridine derivatives are known for their broad range of biological activities and have been extensively studied for their potential therapeutic applications. The unique structure of acridine allows it to interact with various biological targets, making it a valuable compound in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of acridine, 2,7-diamino-9-methyl- typically involves the cyclization of appropriate precursors. One common method is the Ullmann condensation reaction, where 2-bromobenzoic acid reacts with different anilines to form 2-arylamino benzoic acids. These intermediates are then cyclized using polyphosphoric acid (PPA) to yield acridone derivatives .
Industrial Production Methods: Industrial production of acridine derivatives often involves large-scale synthesis using similar methods but optimized for higher yields and purity. The use of catalysts and controlled reaction conditions ensures efficient production.
化学反応の分析
Types of Reactions: Acridine, 2,7-diamino-9-methyl- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace hydrogen atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield acridone derivatives, while substitution can introduce various functional groups onto the acridine ring .
科学的研究の応用
Acridine, 2,7-diamino-9-methyl- has a wide range of scientific research applications:
Chemistry: Used as a precursor for the synthesis of other acridine derivatives.
Biology: Studied for its interactions with DNA and proteins.
Medicine: Investigated for its potential as an anticancer, antimicrobial, and antiviral agent.
Industry: Used in the production of dyes, fluorescent materials, and corrosion inhibitors
作用機序
The mechanism of action of acridine, 2,7-diamino-9-methyl- involves its ability to intercalate into DNA. This intercalation disrupts the normal function of DNA and can inhibit the activity of enzymes such as topoisomerases and telomerases. The compound’s planar structure allows it to insert between DNA base pairs, leading to the unwinding of the helical structure and interference with DNA replication and transcription .
類似化合物との比較
Acriflavine: A derivative of acridine with antibacterial and antimalarial properties.
Proflavine: Another acridine derivative used as an antiseptic.
Quinacrine: An acridine derivative with antiprotozoal activity.
Uniqueness: Acridine, 2,7-diamino-9-methyl- is unique due to its specific substitution pattern, which can influence its biological activity and interactions with molecular targets. Its dual amino groups at positions 2 and 7, along with a methyl group at position 9, provide distinct chemical properties compared to other acridine derivatives .
特性
CAS番号 |
25603-34-3 |
|---|---|
分子式 |
C14H13N3 |
分子量 |
223.27 g/mol |
IUPAC名 |
9-methylacridine-2,7-diamine |
InChI |
InChI=1S/C14H13N3/c1-8-11-6-9(15)2-4-13(11)17-14-5-3-10(16)7-12(8)14/h2-7H,15-16H2,1H3 |
InChIキー |
IBFLXDLQWXHFJE-UHFFFAOYSA-N |
正規SMILES |
CC1=C2C=C(C=CC2=NC3=C1C=C(C=C3)N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


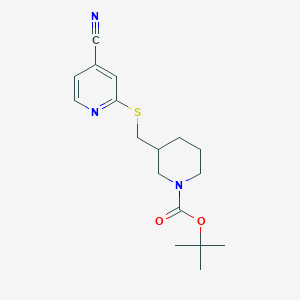


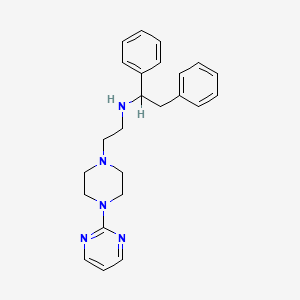
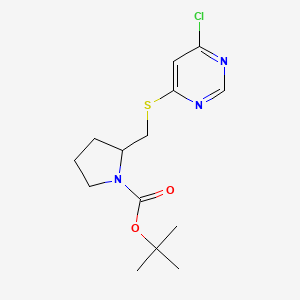
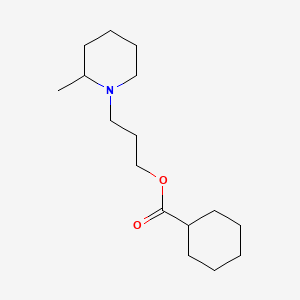
![1,3-Naphthalenedisulfonic acid, 7-[[4-[[4-[(4-aminobenzoyl)amino]-2-methylphenyl]azo]-2-methylphenyl]azo]-](/img/structure/B13949166.png)
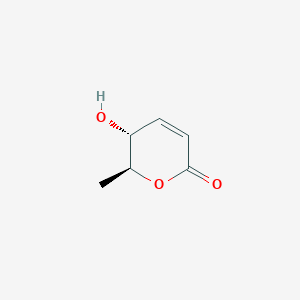
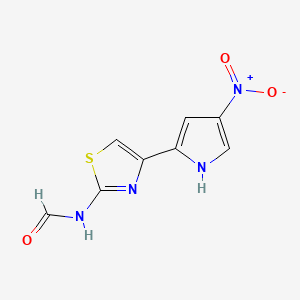
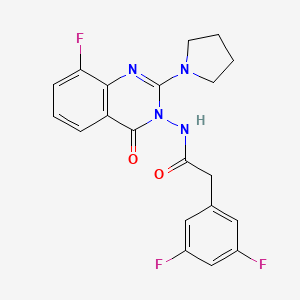
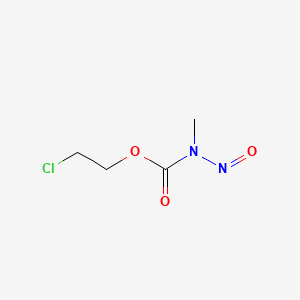
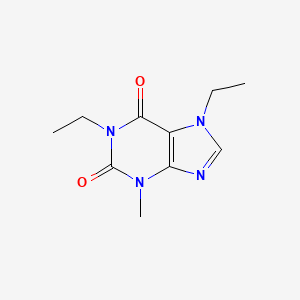
![2-(2-Methyl-2,8-diazaspiro[4.5]decan-8-yl)acetic acid](/img/structure/B13949236.png)
